molecular formula C11H10BrClN4O B5733881 4-BROMO-N~5~-(5-CHLORO-2-PYRIDYL)-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE

4-BROMO-N~5~-(5-CHLORO-2-PYRIDYL)-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE

Cat. No.: B5733881
M. Wt: 329.58 g/mol
InChI Key: UBJPYOKYPIVFQH-UHFFFAOYSA-N
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Description

4-BROMO-N~5~-(5-CHLORO-2-PYRIDYL)-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, a chlorine-substituted pyridyl group, and a pyrazole ring. Its molecular formula is C10H8BrClN3O.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N~5~-(5-CHLORO-2-PYRIDYL)-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the Pyrazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Chloropyridyl Group: This is achieved through a substitution reaction where the pyridyl group is chlorinated.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-N~5~-(5-CHLORO-2-PYRIDYL)-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups attached to the pyrazole ring.

    Reduction: This can lead to the formation of different derivatives by reducing specific functional groups.

    Substitution: Commonly involves replacing the bromine or chlorine atoms with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~).

    Reducing Agents: Such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~).

    Substitution Reagents: Such as nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

4-BROMO-N~5~-(5-CHLORO-2-PYRIDYL)-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-BROMO-N~5~-(5-CHLORO-2-PYRIDYL)-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-N-(5-chloro-2-pyridyl)benzamide
  • 5-Bromo-2-chloropyridine
  • 1-Ethyl-3-(5-chloro-2-pyridyl)pyrazole

Uniqueness

4-BROMO-N~5~-(5-CHLORO-2-PYRIDYL)-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-bromo-N-(5-chloropyridin-2-yl)-2-ethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrClN4O/c1-2-17-10(8(12)6-15-17)11(18)16-9-4-3-7(13)5-14-9/h3-6H,2H2,1H3,(H,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBJPYOKYPIVFQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)Br)C(=O)NC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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